2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine
Description
This compound belongs to the thieno[2,3-d]pyrimidine class, characterized by a fused bicyclic core of thiophene and pyrimidine rings. The cyclopenta[4,5] moiety forms a five-membered carbocyclic ring fused to the thienopyrimidine system, while the prop-2-en-1-ylsulfanyl (allylthio) substituent at position 2 introduces a reactive sulfur-containing group. This structural framework is associated with diverse biological activities, including allosteric modulation of metabotropic glutamate receptors (mGluRs) and dopamine receptors, as well as anti-proliferative properties .
Properties
Molecular Formula |
C12H13N3S2 |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
10-prop-2-enylsulfanyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraen-12-amine |
InChI |
InChI=1S/C12H13N3S2/c1-2-6-16-12-14-10(13)9-7-4-3-5-8(7)17-11(9)15-12/h2H,1,3-6H2,(H2,13,14,15) |
InChI Key |
BBWRDUGLWTUSKC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC(=C2C3=C(CCC3)SC2=N1)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine typically involves the alkylation of 2-sulfanylidenethieno[2,3-d]pyrimidin-4(3H)-ones with the corresponding alkenyl halides . The reaction conditions often include the use of glacial acetic acid at room temperature for 20 hours or in tetrahydrofuran (THF) under reflux for 8 hours . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Electrophilic Cyclization: This compound can react with electrophilic agents such as 4-methoxyphenyltellurium trichloride to form angularly fused heterocyclic structures.
Oxidation and Reduction: The sulfur atom in the compound can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Substitution Reactions: The alkenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include acetic acid, THF, and electrophilic agents like aryltellurium trichlorides . Major products formed from these reactions include fused heterocyclic structures and substituted derivatives.
Scientific Research Applications
2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine involves its interaction with various molecular targets. The sulfur atom can act as a nucleophilic center, participating in cyclization reactions that lead to the formation of fused heterocyclic structures . Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate oxidative processes in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The allylthio group in the target compound distinguishes it from analogs with alternative sulfur-linked substituents:
Key Findings :
- The methylthio analog (VU0029251) exhibits partial antagonism at mGluR5 with 50% maximal inhibition, suggesting that smaller sulfur-linked groups may favor negative cooperativity with glutamate responses .
- Bulky substituents (e.g., piperidinylpropylsulfanyl) likely reduce membrane permeability due to increased molecular weight and hydrophobicity, though this requires experimental validation .
Variations in the Core Ring System
The cyclopenta[4,5] ring (5-membered) is compared to cyclohepta[4,5] (7-membered) derivatives:
Key Findings :
- The 5-membered cyclopenta ring confers rigidity, which may improve binding affinity to flat receptor pockets (e.g., mGluR5 or dopamine D2 receptors) .
Functional Group Modifications at Position 4
The primary amine at position 4 is a common feature, but substituents on the amine vary significantly:
Key Findings :
- Diethylamine (19aa) and cyclopropylamine (19ab) derivatives show distinct dopamine D2 receptor modulation profiles, with 19aa acting as a negative allosteric modulator and 19ab as an agonist .
- The piperazinyl-acetamide-chlorophenyl derivative demonstrates enhanced anti-proliferative activity, likely due to improved solubility and target engagement via the chlorophenyl moiety .
Biological Activity
The compound 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine is a member of the thienopyrimidine class of heterocyclic compounds. Its unique structural features suggest potential for diverse biological activities, particularly in pharmacology. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thieno moiety fused with a pyrimidine ring, along with a prop-2-en-1-ylsulfanyl group. This configuration may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₃S₂ |
| Molecular Weight | 253.41 g/mol |
| Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from substituted pyrimidines and thiophene derivatives. Common methods include:
- Cyclization : Formation of the thieno-pyrimidine core.
- Sulfanylation : Introduction of the prop-2-en-1-ylsulfanyl group.
- Purification : Recrystallization or chromatography to obtain pure compounds.
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: A study assessed the anti-proliferative effects of similar thienopyrimidine compounds on various cancer cell lines (e.g., MCF-7, HeLa). Results demonstrated IC50 values in the micromolar range, suggesting effective cytotoxicity against these cells.
Anti-inflammatory Effects
Thienopyrimidine derivatives have also been investigated for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase (COX) enzymes plays a crucial role in its anti-inflammatory activity.
Research Findings:
A comparative study evaluated several derivatives for COX-1 and COX-2 inhibition:
| Compound | IC50 (COX-1) | IC50 (COX-2) |
|---|---|---|
| 2-(prop-2-en-1-ylsulfanyl)-6,7-dihydro... | 0.04 μM | 0.04 μM |
| Celecoxib | 0.04 μM | 0.04 μM |
These findings indicate that the compound's potency is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib.
Structure–Activity Relationships (SAR)
The biological activity of thienopyrimidine derivatives is influenced by their structural features:
- Substituents on the Pyrimidine Ring : Electron-donating groups enhance activity.
- Positioning of Functional Groups : The location of the prop-2-en-1-ylsulfanyl group affects binding affinity and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
